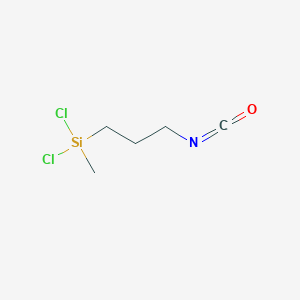

3-Isocyanatopropylmethyldichlorosilane

Description

Propriétés

IUPAC Name |

dichloro-(3-isocyanatopropyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NOSi/c1-10(6,7)4-2-3-8-5-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMXNGQIMBZZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCN=C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937815 | |

| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-69-8 | |

| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 Isocyanatopropylmethyldichlorosilane

Isocyanate Group Reactivity

The isocyanate functional group is highly reactive, primarily due to the electrophilic nature of its central carbon atom. This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen), which creates a significant partial positive charge, making it a prime target for nucleophilic attack. encyclopedia.pub

Nucleophilic Addition Reactions at the Isocyanate Moiety

Isocyanates are electrophiles that readily react with a variety of nucleophiles. wikipedia.org The general mechanism involves the attack of the nucleophile on the electron-deficient carbonyl carbon of the isocyanate group. encyclopedia.pub This addition reaction is the foundation for the formation of many important chemical linkages, such as urethanes and ureas. wikipedia.orgdoxuchem.com

The table below summarizes the products of common nucleophilic addition reactions at the isocyanate group.

| Nucleophile | Reactant Containing Active Hydrogen | Resulting Linkage/Product | General Reaction |

| Alcohol | R'-OH | Urethane (B1682113) (Carbamate) | R-NCO + R'-OH → R-NHCOOR' |

| Water | H₂O | Amine + Carbon Dioxide (via unstable Carbamic Acid) | R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂ |

| Amine | R'₂NH | Urea (B33335) | R-NCO + R'₂NH → R-NHCONR'₂ |

Data sourced from multiple references. encyclopedia.pubwikipedia.orgdoxuchem.com

Oligomerization and Polymerization Pathways of Isocyanates

In addition to reacting with other nucleophiles, isocyanate groups can react with themselves, particularly in the presence of certain catalysts or upon heating. google.com This self-reaction can lead to the formation of cyclic oligomers. For example, aliphatic diisocyanates can undergo trimerization to form stable six-membered rings known as isocyanurates. wikipedia.org Dimerization to form a four-membered uretidione ring can also occur.

Furthermore, isocyanates can undergo polymerization. Studies on structurally similar compounds, such as 3-(triethoxysilyl)propyl isocyanate, have demonstrated that they can be polymerized via coordination polymerization mechanisms to form polyisocyanates, which are rigid-rod polymers with helical conformations. nih.gov Anionic polymerization is another pathway for producing polyisocyanates from related monomers. researchgate.net High temperatures during synthesis or processing can also induce self-polymerization, which can affect product yield. google.com

Reaction with Active Hydrogen-Containing Compounds

The reaction with compounds containing active hydrogen atoms is a defining characteristic of isocyanates. doxuchem.com This broad category includes water, alcohols, and primary and secondary amines, all of which act as nucleophiles as described in section 3.1.1. The reaction with water is particularly noteworthy in polymer chemistry, as the in-situ formation of an amine and carbon dioxide is a key process in the production of polyurethane foams; the CO₂ acts as a blowing agent. wikipedia.org The newly formed amine is highly reactive and can immediately react with another isocyanate group to form a stable urea linkage. encyclopedia.pub

Silane (B1218182) Group Reactivity

The methyldichlorosilane (B44661) moiety (-Si(CH₃)Cl₂) is highly susceptible to hydrolysis, which initiates a subsequent condensation process. This reactivity allows the molecule to form inorganic polysiloxane networks.

Hydrolysis and Condensation Reactions of Dichlorosilane (B8785471) Moieties

The transformation of the dichlorosilane group into a polysiloxane network occurs in two primary stages: hydrolysis followed by condensation.

Hydrolysis: The first step is the rapid reaction of the silicon-chlorine (Si-Cl) bonds with water. Each chlorine atom is replaced by a hydroxyl group (-OH), converting the dichlorosilane into a methysilanediol (CH₃Si(OH)₂) and producing hydrogen chloride (HCl) as a byproduct. doubtnut.comwikipedia.org

Reaction: -Si(CH₃)Cl₂ + 2H₂O → -Si(CH₃)(OH)₂ + 2HCl

Condensation: The silanol (B1196071) groups formed during hydrolysis are generally unstable and readily condense with each other. acs.org This process involves the elimination of a water molecule from two silanol groups to form a stable and strong silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane linkage. doubtnut.comacs.orgunm.edu

Reaction: 2 [-Si(CH₃)(OH)₂] → [-Si(CH₃)(OH)-O-Si(CH₃)(OH)-] + H₂O

This condensation continues, building up oligomeric and polymeric structures. acs.org The rate and extent of these reactions are influenced by several factors, as detailed in the table below.

| Factor | Effect on Hydrolysis/Condensation |

| pH | The reaction rate is slowest at neutral pH and is catalyzed by both acids and bases. afinitica.com |

| Solvent | The choice of solvent and the concentration of water significantly impact reaction kinetics. researchgate.netnih.gov |

| Steric Effects | The steric bulk of organic groups attached to the silicon atom can influence the rate of hydrolysis. gelest.com |

| Catalysts | Various catalysts can be employed to control the rates of both hydrolysis and condensation. unm.edugelest.com |

Data sourced from multiple references. unm.eduafinitica.comresearchgate.netnih.govgelest.com

Formation of Siloxane Linkages

The sequential process of hydrolysis and condensation results in the formation of a polysiloxane network. acs.org Because the starting functional group in 3-Isocyanatopropylmethyldichlorosilane is a dichlorosilane, the resulting silanetriol has two hydroxyl groups available for condensation. This bifunctionality typically leads to the formation of linear polymer chains or cyclic oligomers. doubtnut.comacs.org The resulting polymer consists of a robust inorganic backbone of repeating siloxane units, with the organic 3-isocyanatopropyl and methyl groups as side chains. This dual reactivity makes the molecule an effective coupling agent, capable of bridging inorganic materials (via the siloxane network) and organic polymers (via isocyanate reactions). researchgate.netmdpi.com

Grafting Reactions onto Substrate Surfaces

Grafting reactions are a primary application of this compound, enabling the covalent attachment of the silane to various substrate surfaces. This process is predominantly driven by the reactivity of the methyldichlorosilyl group with surface hydroxyl (-OH) groups present on materials like silica (B1680970), glass, and metal oxides.

The mechanism of grafting typically proceeds in two main stages:

Hydrolysis: The initial step involves the hydrolysis of the silicon-chlorine bonds in the dichlorosilyl group upon exposure to ambient moisture or intentionally added water. This reaction forms highly reactive silanol intermediates (-Si(CH₃)(OH)₂). The presence of trace amounts of water is often sufficient to initiate this process.

Condensation: The newly formed silanol groups readily react with the hydroxyl groups on the substrate surface. This condensation reaction results in the formation of stable siloxane (Si-O-Si) bonds, covalently anchoring the 3-isocyanatopropylmethylsilyl moiety to the surface. A byproduct of this reaction is hydrochloric acid (HCl).

The isocyanate group, being less reactive towards the inorganic substrate surface under typical grafting conditions, remains available for subsequent chemical modifications. This allows for a two-step functionalization process where the silane is first anchored and then used as a reactive site for further chemical transformations via the isocyanate group.

Factors influencing the efficiency and quality of the grafted layer include the reaction temperature, the concentration of the silane, the reaction time, and the pre-treatment of the substrate to ensure a sufficient density of surface hydroxyl groups.

Table 1: General Conditions for Grafting Reactions of this compound onto a Silica Surface

| Parameter | Typical Range/Condition | Purpose |

| Substrate | Silica, Glass, Metal Oxides | Provides surface hydroxyl groups for covalent bonding. |

| Solvent | Anhydrous toluene, hexane, or other inert organic solvents | To dissolve the silane and prevent premature hydrolysis in solution. |

| Silane Concentration | 1-10% (v/v) | To ensure sufficient coverage of the substrate surface. |

| Temperature | 25-110 °C | To control the rate of the grafting reaction. |

| Reaction Time | 1-24 hours | To allow for complete reaction and formation of a stable grafted layer. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To control the amount of moisture and prevent uncontrolled polymerization. |

Interplay of Isocyanate and Silane Reactivity

The dual functionality of this compound presents opportunities for complex and controlled chemical syntheses, but also necessitates a careful consideration of the relative reactivities of the isocyanate and dichlorosilyl groups to achieve desired outcomes.

Chemoselectivity in reactions involving this compound is crucial for its use as a bifunctional reagent. The significant difference in the reactivity of the isocyanate and dichlorosilyl groups towards various reagents allows for selective transformations.

The dichlorosilyl group is highly susceptible to nucleophilic attack by water and other protic solvents, leading to hydrolysis and subsequent condensation. In contrast, the isocyanate group is reactive towards nucleophiles such as alcohols, amines, and thiols, but is generally stable in the presence of water under controlled, non-catalytic conditions, especially at lower temperatures.

This difference in reactivity allows for a sequential reaction approach. For instance, the isocyanate group can be reacted with a desired organic molecule containing a hydroxyl or amine group first. The resulting product, now bearing the dichlorosilyl functionality, can then be grafted onto a surface. Conversely, the silane can be first anchored to a substrate, leaving the isocyanate group exposed for further reactions.

Table 2: Chemoselective Reactions of this compound

| Reagent | Targeted Functional Group | Reaction Product | General Conditions |

| Water/Moisture | -Si(CH₃)Cl₂ | Silanols, then Siloxanes | Ambient conditions |

| Alcohols (e.g., Ethanol) | -NCO | Urethane | Anhydrous, often with catalyst |

| Primary/Secondary Amines | -NCO | Urea | Anhydrous, typically rapid |

| Surface Hydroxyl Groups | -Si(CH₃)Cl₂ (after hydrolysis) | Covalent Si-O-Surface bond | Anhydrous solvent, elevated temperature |

Tandem Reactions and Multi-Step Mechanisms

The presence of two reactive centers in this compound allows for the design of tandem reactions and multi-step mechanisms for the synthesis of complex materials.

A common multi-step application involves the initial grafting of the silane onto a surface, as described in section 3.2.3. This creates a surface that is functionalized with reactive isocyanate groups. These surface-bound isocyanate groups can then be used as anchor points for the immobilization of a wide range of molecules, including biomolecules, polymers, and catalysts, that possess nucleophilic functional groups.

In a different approach, the isocyanate group can first be reacted in solution with a molecule that also contains a polymerizable group. The resulting adduct, which still possesses the reactive dichlorosilyl moiety, can then be co-polymerized with other monomers while simultaneously being incorporated into an inorganic matrix through the condensation of the silyl (B83357) group.

Catalysts can be employed to control the rate and selectivity of the reactions of both the isocyanate and the dichlorosilyl groups.

Catalysis of Isocyanate Reactions: The reaction of the isocyanate group with nucleophiles, particularly alcohols, can be significantly accelerated by catalysts. Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL). The choice of catalyst can influence the reaction rate and can also impact potential side reactions, such as the trimerization of isocyanates to form isocyanurates.

Catalysis of Silane Reactions: The hydrolysis and condensation of the dichlorosilyl group can be catalyzed by both acids and bases. Acid catalysis typically involves the protonation of the leaving group (chloride), making it a better leaving group. Base catalysis, on the other hand, proceeds through the activation of the nucleophile (water or silanol). The pH of the reaction medium can, therefore, be used to control the rate of the silanization process.

The selection of a catalyst in a system involving this compound must be done with care to avoid unwanted cross-reactivity. For example, a catalyst intended to promote the urethane formation from the isocyanate group should ideally not significantly accelerate the hydrolysis and condensation of the dichlorosilyl group if a sequential reaction is desired.

Table 3: Common Catalysts for the Functional Groups of this compound

| Functional Group | Catalyst Class | Specific Examples | Effect |

| Isocyanate (-NCO) | Tertiary Amines | Triethylamine, DABCO | Accelerates urethane/urea formation |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Zirconium chelates | Highly effective for urethane formation | |

| **Dichlorosilyl (-SiCl₂) ** | Acids | Hydrochloric acid (byproduct), Acetic acid | Catalyzes hydrolysis and condensation |

| Bases | Ammonia, Amines | Catalyzes hydrolysis and condensation |

Functionalization Strategies and Surface Modification Using 3 Isocyanatopropylmethyldichlorosilane

Covalent Grafting onto Inorganic Substrates

The ability of 3-isocyanatopropylmethyldichlorosilane to form strong, covalent bonds with inorganic surfaces is a cornerstone of its utility as a coupling agent and surface modifier. The dichlorosilyl functionality is the key to this process, enabling robust grafting onto a variety of inorganic substrates.

Functionalization of Silicate (B1173343) Surfaces (e.g., SiO2, glass)

Silicate surfaces, such as those of silicon dioxide (SiO2) and glass, are rich in surface hydroxyl groups (silanols, Si-OH). These groups provide active sites for the covalent attachment of this compound. The functionalization process typically involves the hydrolysis of the methyldichlorosilyl group in the presence of surface moisture or added water, followed by a condensation reaction with the surface silanols. This results in the formation of a stable, covalently bound organic layer on the silicate surface, with the isocyanate groups oriented away from the substrate and available for further reactions.

The reaction of this compound with silicate surfaces can be described by the following steps:

Hydrolysis: The Si-Cl bonds react with water to form silanol (B1196071) groups (Si-OH) and hydrochloric acid.

Condensation: The newly formed silanols on the silane (B1218182) molecule react with the silanol groups on the silicate surface, forming stable siloxane bridges (Si-O-Si) and releasing water.

This surface modification transforms the typically hydrophilic silicate surface into a more hydrophobic and reactive surface, depending on the subsequent reactions of the isocyanate group. The density and uniformity of the grafted layer can be controlled by reaction conditions such as temperature, time, and solvent.

| Parameter | Description |

| Substrate | Silicate surfaces (e.g., SiO2, glass) |

| Reactive Group on Silane | Methyldichlorosilyl (-Si(CH3)Cl2) |

| Reactive Group on Substrate | Silanol (-Si-OH) |

| Resulting Bond | Siloxane (Si-O-Si) |

| Available Functional Group | Isocyanate (-NCO) |

Modification of Metal Oxide Surfaces (e.g., TiO2, Al2O3)

Similar to silicate surfaces, the surfaces of many metal oxides, such as titanium dioxide (TiO2) and aluminum oxide (Al2O3), are also populated with hydroxyl groups (M-OH). These hydroxyl groups serve as anchoring points for the covalent attachment of this compound. The silanization reaction on metal oxide surfaces follows a similar mechanism to that on silicate surfaces, involving the hydrolysis of the dichlorosilyl groups and subsequent condensation with the surface hydroxyls to form stable M-O-Si bonds.

The surface modification of metal oxides with this silane is critical for improving the compatibility and dispersion of these inorganic fillers in organic polymer matrices. The grafted isocyanate groups can react with the polymer, creating a strong interfacial bond that enhances the mechanical and thermal properties of the resulting composite material. The use of coupling agents like 3-aminopropyltiethoxysilane in the silanization of metal oxides has been shown to be crucial for successful chemical modification. Studies on zinc oxide have demonstrated that reaction conditions, such as using a reflux method, can increase the number of siloxane bonds on the surface, leading to improved properties in composites. While these studies use a different aminosilane, the underlying principle of silane grafting onto metal oxide surfaces is analogous.

| Substrate | Surface Hydroxyl Group | Resulting Bond |

| Titanium Dioxide (TiO2) | Ti-OH | Ti-O-Si |

| Aluminum Oxide (Al2O3) | Al-OH | Al-O-Si |

Surface Engineering of Nanoparticles and Microparticles

The surface engineering of nanoparticles and microparticles is a rapidly growing field, with applications ranging from advanced composites to biomedical devices. This compound is an effective agent for the surface modification of inorganic nanoparticles and microparticles, such as those made of silica (B1680970) or metal oxides. The covalent grafting of this silane onto the particle surfaces imparts new functionalities and improves their compatibility with surrounding media.

By functionalizing nanoparticles with this compound, a reactive isocyanate layer is introduced on their surface. This allows for the subsequent attachment of a wide range of molecules, including polymers, biomolecules, and fluorescent dyes, through the versatile chemistry of the isocyanate group. This surface engineering can be used to:

Improve dispersion: The organic layer can prevent the agglomeration of nanoparticles in polymer matrices or solvents.

Enhance interfacial adhesion: Covalent bonding between the functionalized nanoparticles and a polymer matrix leads to improved mechanical properties of the composite.

Introduce specific functionalities: The isocyanate group can be used as a handle to attach molecules that provide specific properties, such as biocompatibility or targeting capabilities in biomedical applications.

The process of functionalizing mesoporous silica nanoparticles with a similar compound, isocyanatopropyltrichlorosilane, has been demonstrated to successfully introduce accessible isocyanate groups on the surface, which can then react with nucleophiles.

Polymer Functionalization and Hybrid Material Development

The is

Interfacial Adhesion Promotion in Heterogeneous Systems

The adhesion promotion mechanism involves a two-part reaction sequence:

Reaction with Inorganic Substrates: The methyldichlorosilyl group is highly reactive towards hydroxyl (-OH) groups present on the surfaces of inorganic materials like glass, silica, metal oxides (e.g., alumina, zirconia), and mineral fillers. polarco.fi In the presence of surface moisture, the silicon-chlorine bonds undergo rapid hydrolysis to form reactive silanol (Si-OH) groups. These silanols then condense with the substrate's hydroxyl groups, forming durable, covalent siloxane (Si-O-Substrate) bonds. Further condensation can occur between adjacent silanol molecules, creating a cross-linked polysiloxane network at the interface, which enhances the robustness of the interfacial layer.

Reaction with Organic Polymers: The terminal isocyanate (-NCO) group is oriented away from the substrate and is available to react with organic polymers that possess active hydrogen atoms. google.com This includes a wide range of polymers such as polyurethanes, polyamides, epoxies, and acrylics. The isocyanate group readily forms covalent urethane (B1682113) linkages with hydroxyl groups or urea (B33335) linkages with amine groups in the polymer matrix.

This dual reactivity creates a strong, covalent connection across the interface, effectively transferring stress from the organic polymer to the inorganic substrate. hungpai.net This significantly improves adhesion, durability, and resistance to environmental factors like moisture and heat, which can degrade the interface. google.com

| Component | Reactive Group on Silane | Reactive Group on Substrate/Polymer | Resulting Chemical Bond | Example Materials |

|---|---|---|---|---|

| Inorganic Substrate | -Si(CH₃)Cl₂ | Surface Hydroxyls (-OH) | Siloxane (Si-O-Substrate) | Glass, Silica, Al₂O₃, SiO₂, Mineral Fillers |

| Organic Polymer | Isocyanate (-NCO) | Hydroxyls (-OH), Amines (-NH₂) | Urethane, Urea | Polyurethanes, Epoxies, Polyamides, Acrylics |

Controlled Surface Architectures

The unique chemical properties of this compound make it an ideal building block for creating highly controlled and functional surface architectures. Its ability to form robust monolayers and serve as a reactive platform for subsequent chemical transformations allows for the bottom-up fabrication of complex surface structures. sigmaaldrich.com

This compound can form self-assembled monolayers (SAMs) on various hydroxylated substrates. sigmaaldrich.com This process is a spontaneous organization of molecules into a stable, ordered, single-molecule-thick layer. sigmaaldrich.comyoutube.com The formation of a SAM using this silane is driven by the strong covalent interaction between the silicon headgroup and the substrate. sigmaaldrich.com

The process typically involves the following steps:

Hydrolysis: The dichlorosilyl headgroup of the molecule reacts with trace amounts of water on the substrate surface, hydrolyzing the Si-Cl bonds to form highly reactive silanol (Si-OH) groups.

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming covalent Si-O-Substrate bonds that anchor the molecules to the surface.

Cross-linking: Adjacent silanol groups on neighboring molecules can also condense with each other, forming Si-O-Si linkages. This lateral cross-linking creates a durable and thermally stable polysiloxane network parallel to the substrate surface.

Orientation: The propyl chain orients the molecule, and the terminal isocyanate groups form a new, chemically active surface.

The resulting monolayer presents a high density of reactive isocyanate groups, transforming the inert surface of the original substrate into a functional platform ready for further chemical modification. The packing density and orientation of the molecules can be influenced by reaction conditions such as solvent, temperature, and concentration.

| Phenomenon | Description | Driving Force/Interaction | Significance |

|---|---|---|---|

| Hydrolysis & Condensation | Reaction of dichlorosilyl group with surface hydroxyls to anchor the molecule. | Covalent Si-O bond formation | Creates a robust, chemically stable attachment to the substrate. sigmaaldrich.com |

| Lateral Cross-linking | Formation of Si-O-Si bonds between adjacent silane molecules. | Covalent bond formation | Enhances the mechanical and thermal stability of the monolayer. |

| Self-Assembly | Spontaneous organization of molecules into an ordered layer. | Thermodynamic drive to a lower energy state. youtube.com | Results in a densely packed, uniform functional surface. sigmaaldrich.com |

| Functional Surface | The monolayer terminates in reactive isocyanate groups. | Chemical reactivity of the -NCO group | Allows for subsequent covalent attachment of other molecules. |

Building upon the initial self-assembled monolayer, this compound can be used in layer-by-layer (LbL) assembly techniques to construct well-defined multi-layered thin films. sigmaaldrich.com Thin film deposition involves applying a material, often just a few nanometers to micrometers thick, onto a substrate. openaccesspub.org Techniques like dip-coating or successive ionic layer adsorption and reaction (SILAR) can be adapted for this purpose. openaccesspub.orgmdpi.com

A typical LbL process using this silane would involve sequential steps:

Step A: Deposition of the initial this compound monolayer on a substrate, resulting in an isocyanate-terminated surface.

Step B: Immersion of the functionalized substrate into a solution containing a bifunctional molecule, such as a diamine or a diol. One functional group of this molecule reacts with the surface isocyanate group, covalently attaching it to the first layer.

Step C: The other end of the bifunctional molecule now presents a new reactive group (e.g., an amine or hydroxyl) on the surface. This process can be repeated by alternating between the silane and another reactive linker molecule to build up a multi-layered film with precise control over thickness and chemical composition.

This method allows for the fabrication of complex, stratified architectures designed for specific optical, electronic, or biomedical applications. The thickness and properties of the film can be finely tuned by controlling the number of deposition cycles and the nature of the linker molecules used. mdpi.com

The high reactivity of the isocyanate group makes this compound a valuable material for surface patterning and lithographic applications. nih.gov These techniques aim to create spatially defined chemical or physical patterns on a surface on the micro- or nanoscale.

One common technique is microcontact printing (µCP) , a form of soft lithography. nih.gov

An elastomeric stamp, typically made of Polydimethylsiloxane (PDMS), is "inked" with a solution of this compound.

The solvent is allowed to evaporate, leaving a coating of the silane on the raised features of the stamp.

The stamp is then brought into contact with a substrate, transferring the silane only in the contact areas.

This creates a patterned self-assembled monolayer with regions of high isocyanate reactivity next to the unreacted native substrate.

These patterned regions can then be used for the selective attachment of other molecules, such as proteins, DNA, or polymers, to create microarrays, biosensors, or templates for directed cell growth. nih.gov Other lithographic techniques, such as photolithography, can also be employed by protecting the monolayer and then selectively deprotecting or activating specific areas with UV light through a photomask. This spatial control over surface chemistry is fundamental to the fabrication of advanced microelectronic and biomedical devices. azonano.com

Applications in Advanced Materials Science and Engineering

Polymeric Materials Enhancement

The dual reactivity of 3-Isocyanatopropylmethyldichlorosilane suggests its utility in improving the performance of polymeric materials.

When incorporated into coating formulations, this compound could enhance the adhesion of the coating to the substrate, a critical factor for long-term durability and corrosion resistance. Furthermore, the silane (B1218182) component could contribute to improved surface properties such as hydrophobicity and scratch resistance. The crosslinking potential of the silane could also lead to a more robust and chemically resistant coating network. Detailed research findings that provide specific metrics on the enhanced durability of coatings formulated with this specific dichlorosilane (B8785471) are scarce.

As a coupling agent in polymer composites, this compound could be used to treat inorganic fillers (e.g., silica (B1680970), glass fibers) before their incorporation into a polymer matrix. This surface treatment would facilitate better dispersion of the filler and create strong covalent bonds between the filler and the polymer. This improved interfacial adhesion is crucial for efficient stress transfer from the polymer to the reinforcing filler, which would theoretically enhance the mechanical properties of the composite, such as tensile strength and modulus. Specific data on the impact of this compound on polymer-filler interactions and resulting composite properties are not extensively documented in scientific literature.

Nanomaterials and Nanotechnology

The principles of using this compound as a coupling agent can be extended to the nanoscale, suggesting potential applications in nanotechnology.

The functionalization of nanoparticles with this compound could improve their compatibility with and dispersion in organic polymer matrices. The silane would attach to the nanoparticle surface, and the isocyanate group would interact favorably with the surrounding polymer, preventing agglomeration and leading to a more stable and homogeneous nanocomposite. While the surface modification of nanoparticles with other silanes is a well-established technique, specific research detailing the use and efficacy of this compound for this purpose is not widely reported.

In the realm of nanosensors and optoelectronic devices, surface functionalization is key to performance. Theoretically, this compound could be used to anchor specific molecules to the surface of a sensor or to modify the surface of components in optoelectronic devices to improve interfacial compatibility and performance. However, there is a lack of specific research demonstrating the integration and impact of this compound in these advanced applications.

Specialized Functional Materials

The ability of this compound to modify surfaces and link different material phases enables the creation of materials with specialized functionalities.

Water Repellency and Hydrophobization Applications

The creation of water-repellent, or hydrophobic, surfaces is critical for applications ranging from self-cleaning coatings to moisture-resistant textiles. ateneo.edu The fundamental principle of hydrophobization using organosilanes is to create a low-energy surface that minimizes interaction with water. gelest.com This is typically achieved by introducing nonpolar organic groups, such as aliphatic hydrocarbon chains or fluorinated chains, onto a surface. gelest.commdpi.com

While this compound itself does not possess a long, hydrophobic alkyl chain, its utility lies in its reactive isocyanate group. This group can act as an anchor point for hydrophobic molecules. The process would involve a two-step functionalization:

Surface Attachment : The dichlorosilyl end of the molecule is first reacted with a substrate rich in hydroxyl groups (e.g., glass, cotton, or metal oxides). This reaction forms stable, covalent Si-O-Substrate bonds.

Hydrophobic Functionalization : The now surface-bound isocyanate groups are exposed to a molecule containing a long hydrophobic tail and a reactive group (like a primary amine or alcohol). For instance, reacting the isocyanate-functionalized surface with a long-chain amine (e.g., octadecylamine) would result in a covalently attached urea (B33335) linkage with a long C18 alkyl chain pointing away from the surface.

This process effectively transforms a hydrophilic surface into a highly hydrophobic one. The dense layer of hydrocarbon chains creates a nonpolar interface that repels water, causing droplets to bead up and roll off, a phenomenon known as the "lotus effect". ateneo.eduresearchgate.net The combination of nanoscale roughness (which can be introduced by using silica nanoparticles as the substrate) and low surface energy from the attached alkyl chains can lead to superhydrophobicity, with water contact angles exceeding 150°. nih.gov This method allows for the creation of durable, water-repellent coatings for a variety of materials. researchgate.netspecialchem.com

Materials for Improved Mechanical and Electrical Properties

Mechanical Properties: this compound acts as an effective coupling agent to enhance the mechanical properties of composite materials. Composites, which combine a filler material within a polymer matrix, often suffer from poor adhesion between the two phases, leading to mechanical failure. This silane can bridge the inorganic filler and the organic polymer matrix, significantly improving stress transfer between them. mdpi.comresearchgate.net

A notable study demonstrated this effect by using 3-isocyanatopropyltrimethoxysilane (B97296) to modify microcrystalline cellulose (B213188) (MCC) for use as a reinforcing filler in a natural rubber (NR) matrix. researchgate.net The modification introduced aliphatic chains and reactive groups on the cellulose surface, which enhanced the interfacial bonding between the hydrophilic MCC and the hydrophobic NR. researchgate.net The resulting bio-based composite showed marked improvements in key mechanical properties compared to composites with unmodified cellulose. researchgate.net

| Mechanical Property | Improvement with MCC-g |

| Hardness | +11.11% |

| Tensile Strength | +15.74% |

| Tear Strength | +20.71% |

| 100% Tensile Modulus | +43.95% |

| Data represents the replacement of 50% of silicon dioxide with MCC-g (MCC modified with 3-isocyanatopropyltrimethoxysilane) at a 20 phr filler loading. researchgate.net |

This demonstrates that the partial replacement of conventional fillers like silica with surface-modified cellulose can strengthen rubber composites, providing a pathway for developing greener, high-performance materials. researchgate.net

Electrical Properties: While not an intrinsic conductor, this compound can play an indirect but crucial role in developing materials with improved electrical properties. In many applications, the electrical conductivity of insulating polymers is increased by adding conductive fillers like carbon nanotubes, graphene, or metal nanoparticles. semanticscholar.orgmdpi.com A major challenge is achieving a uniform dispersion of these fillers within the polymer matrix to form a continuous conductive network. researchgate.net

Development of Active and Responsive Surfaces

"Active" or "responsive" surfaces, often called smart surfaces, are materials designed to change their properties in response to an external stimulus such as pH, temperature, light, or the presence of a specific molecule. rhp.at These materials are at the forefront of technologies like targeted drug delivery, biosensing, and self-healing coatings. nih.gov

The key to creating these surfaces is the ability to functionalize a substrate with responsive molecules. This compound is an ideal tool for this purpose due to its highly reactive isocyanate group. As established, the molecule can be firmly anchored to various substrates, presenting the isocyanate group for further chemical modification. academie-sciences.fr

This "clickable" isocyanate handle allows for the covalent attachment of a wide array of functional molecules:

Stimuli-Responsive Polymers: Polymers that change their conformation in response to temperature (e.g., Poly(N-isopropylacrylamide)) or pH can be grafted onto the surface to control wetting, adhesion, or molecular release. mdpi.com

Biomolecules: Enzymes, antibodies, or DNA can be immobilized on the surface. scispace.com This creates biosensors where, for example, an antibody captures a specific antigen, or an enzyme catalyzes a detectable reaction.

Targeting Ligands: In nanomedicine, nanoparticles can be coated with the silane and then functionalized with ligands (like peptides or antibodies) that specifically bind to receptors on cancer cells, enabling targeted drug delivery. nih.gov

The research on functionalizing mesoporous silica nanoparticles (MSNs) with 3-isocyanatopropyltrichlorosilane provides a clear blueprint for this application. academie-sciences.fr The isocyanate-functionalized MSNs are stable platforms ready to be conjugated with various nucleophilic molecules, transforming them into active and responsive nanosystems. academie-sciences.fr This versatility makes this compound a fundamental building block in the design of sophisticated, functional surfaces.

Spectroscopic and Structural Elucidation of 3 Isocyanatopropylmethyldichlorosilane and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FTIR and Raman spectra of 3-isocyanatopropylmethyldichlorosilane are distinguished by characteristic absorption bands corresponding to its key functional groups. The isocyanate group (-N=C=O) exhibits a very strong and sharp absorption band in the infrared spectrum, typically appearing around 2280 cm⁻¹. This is a result of the asymmetric stretching vibration of the -N=C=O moiety and is a clear indicator of the presence of the isocyanate functionality. gelest.com For similar silyl (B83357) isocyanates, this band is a prominent feature. gelest.comresearchgate.net

Another key vibrational feature is the stretching of the silicon-chlorine (Si-Cl) bonds. For compounds containing a dichlorosilyl group (SiCl₂), one would expect to observe strong absorptions in the range of 625-425 cm⁻¹. Often, two distinct bands are present in this region, corresponding to the symmetric and asymmetric stretching modes of the SiCl₂ group. gelest.comresearchgate.net The exact position of these bands can be influenced by the other substituents on the silicon atom.

The presence of the propyl chain and the methyl group attached to the silicon atom will also give rise to characteristic C-H stretching vibrations in the region of 3000-2850 cm⁻¹ and various bending vibrations at lower wavenumbers. libretexts.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2280 | Very Strong, Sharp |

| Dichlorosilyl (SiCl₂) | Symmetric & Asymmetric Stretch | 625-425 | Strong |

| Alkyl (C-H) | Stretch | 3000-2850 | Medium to Strong |

| Methylsilyl (Si-CH₃) | Symmetric Bend | ~1260 | Strong, Sharp |

| Methylene (B1212753) (CH₂) | Bend (Scissoring) | ~1470-1450 | Medium |

FTIR and Raman spectroscopy are invaluable for monitoring the hydrolysis and condensation of this compound, which leads to the formation of siloxane networks. The hydrolysis of the Si-Cl bonds results in the formation of silanol (B1196071) (Si-OH) groups. This transformation can be tracked by the disappearance of the Si-Cl stretching bands and the appearance of a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of hydrogen-bonded Si-OH groups. gelest.com A sharper band around 3690 cm⁻¹ may be observed for free, non-hydrogen-bonded silanols. gelest.com

Subsequent condensation of these silanol groups to form siloxane linkages (Si-O-Si) can be monitored by the appearance of a strong and typically broad absorption band in the 1130-1000 cm⁻¹ region. unige.ch The evolution of this band's intensity and shape provides information on the extent and nature of the cross-linking within the forming polysiloxane network.

Nuclear Magnetic Resonance Spectroscopy (NMR) (e.g., ¹H, ¹³C, ²⁹Si NMR)

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methyl group attached to silicon and the three methylene groups of the propyl chain. The methyl protons (Si-CH₃) would appear as a singlet, typically at a chemical shift of around 0.5-1.0 ppm. The methylene protons of the propyl chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative isocyanate group and the silicon atom. Based on data from similar propylsilanes, the expected approximate chemical shifts would be:

Si-CH₂- : ~0.8-1.2 ppm (multiplet)

-CH₂- : ~1.6-2.0 ppm (multiplet)

-CH₂-NCO : ~3.2-3.6 ppm (triplet)

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, four signals are expected: one for the methyl carbon and three for the carbons of the propyl chain. The chemical shifts are influenced by the neighboring atoms. The methyl carbon attached to silicon would appear at a relatively high field (low ppm value). The propyl chain carbons will have distinct shifts, with the carbon atom bonded to the isocyanate group being the most downfield. Expected chemical shift ranges are: huji.ac.illibretexts.org

Si-CH₃ : ~0-5 ppm

Si-CH₂- : ~15-20 ppm

-CH₂- : ~20-25 ppm

-CH₂-NCO : ~40-45 ppm

-N=C=O : ~120-130 ppm

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the chemical environment of the silicon atom. For this compound, a single resonance would be expected. The chemical shift will be influenced by the methyl group and the two chlorine atoms. Dichlorosilanes typically exhibit chemical shifts in a specific region of the broad ²⁹Si NMR range. huji.ac.ilpascal-man.com The presence of two chlorine atoms generally leads to a downfield shift compared to analogous dialkyl or dialkoxysilanes. unige.chsemanticscholar.org

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Si-CH₃ | 0.5 - 1.0 |

| Si-CH₂- | 0.8 - 1.2 | |

| -CH₂- | 1.6 - 2.0 | |

| -CH₂-NCO | 3.2 - 3.6 | |

| ¹³C | Si-CH₃ | 0 - 5 |

| Si-CH₂- | 15 - 20 | |

| -CH₂- | 20 - 25 | |

| -CH₂-NCO | 40 - 45 | |

| -N=C=O | 120 - 130 | |

| ²⁹Si | Si(CH₃)(CH₂R)Cl₂ | Specific resonance, influenced by substituents |

NMR spectroscopy is an excellent technique for monitoring the progress of reactions involving this compound in real-time. For instance, in the reaction with an alcohol to form a urethane (B1682113), the disappearance of the isocyanate group and the appearance of new signals corresponding to the urethane linkage can be tracked. Similarly, the hydrolysis of the Si-Cl bonds can be followed by changes in the chemical shifts of the protons and carbons in the propyl chain, particularly those closest to the silicon atom. The formation of silanol intermediates and subsequently siloxane bridges can also be monitored by ²⁹Si NMR, where new signals corresponding to these different silicon environments will appear.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, the molecular ion peak (M⁺) may be of low abundance or even absent in the electron ionization (EI) mass spectrum, which is common for organosilanes. marquette.edu

The fragmentation pattern is expected to be characterized by several key features:

Loss of a methyl group: A prominent peak corresponding to [M-15]⁺ is anticipated due to the facile cleavage of the Si-CH₃ bond.

Loss of a chlorine atom: A peak corresponding to [M-35]⁺ or [M-37]⁺ (depending on the chlorine isotope) is also likely.

Cleavage of the propyl chain: Fragmentation of the propyl chain can lead to a series of smaller fragment ions.

Formation of silicon-containing ions: The presence of the silicon atom will lead to characteristic isotopic patterns for fragments containing silicon. For fragments also containing chlorine, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be superimposed.

Rearrangements: Rearrangement reactions are common in the mass spectrometry of organosilanes, potentially involving the migration of a chlorine atom to a different position before fragmentation. marquette.edu

The high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Molecular Weight Determination and Fragmentation Analysis

The determination of molecular weight and the analysis of fragmentation patterns through mass spectrometry are crucial for the structural confirmation of this compound. The nominal molecular weight of this compound, derived from its chemical formula C5H9Cl2NOSi, is 198.12 g/mol . chembk.com High-resolution mass spectrometry can provide a highly accurate mass, confirming the elemental composition. lcms.cz

The fragmentation process involves the cleavage of the weakest bonds to form the most stable positive ions. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the silicon atom.

Loss of Chlorine: Elimination of one or both chlorine atoms from the silicon center. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 and M+4 peaks for fragments containing one and two chlorine atoms, respectively.

Cleavage within the propyl chain: Fragmentation of the C-C bonds in the propyl linker.

Rearrangement reactions: Such as the McLafferty rearrangement, although less common for this structure.

The resulting ions are detected based on their mass-to-charge (m/z) ratio. The most abundant fragment ion forms the 'base peak' in the spectrum. youtube.com

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Formula | m/z (for ³⁵Cl) | Origin of Fragment |

| [C₅H₉Cl₂NOSi]⁺ | 197 | Molecular Ion (M⁺) |

| [C₅H₉ClNOSi]⁺ | 162 | Loss of a Cl radical |

| [CH₂=SiClCH₃]⁺ | 93 | Alpha-cleavage and loss of CH₂CH₂NCO |

| [SiCl₂CH₃]⁺ | 113 | Cleavage of Si-C bond |

| [CH₂CH₂CH₂NCO]⁺ | 84 | Cleavage of Si-C bond |

| [SiClCH₃]⁺ | 78 | Loss of a Cl radical from [SiCl₂CH₃]⁺ |

| [NCO]⁺ | 42 | Isocyanate group fragment |

Analysis of these fragments allows for the reconstruction of the original molecule's structure, confirming the presence of the methyldichlorosilyl group, the propyl chain, and the isocyanate functionality. nih.govnih.gov

Identification of Reaction Products and Byproducts

The reactivity of this compound is dominated by its two distinct functional moieties: the highly reactive dichlorosilyl group and the isocyanate group. Identifying the products and byproducts of its reactions is essential for understanding its application as a coupling agent and surface modifier.

The methyldichlorosilyl group is susceptible to nucleophilic attack, particularly by water and alcohols. libretexts.org

Hydrolysis and Condensation: In the presence of moisture, the Si-Cl bonds are readily hydrolyzed to form silanol intermediates (3-Isocyanatopropylmethylsilanediol). These silanols are generally unstable and undergo rapid self-condensation to form polysiloxane oligomers or cross-linked networks, with the elimination of water.

Alcoholysis: Reaction with alcohols (R'-OH) results in the substitution of chloride ions to form alkoxysilanes (e.g., 3-Isocyanatopropylmethyldialkoxysilane), releasing HCl as a byproduct. mdpi.com This reaction is fundamental for grafting the silane (B1218182) onto surfaces containing hydroxyl groups. nih.gov

The isocyanate (-N=C=O) group readily reacts with nucleophiles, especially compounds with active hydrogen atoms. researchgate.net

Urethane Formation: The reaction with alcohols is a primary pathway for forming urethane (carbamate) linkages. researchgate.net This is a key reaction in the production of polyurethanes and for covalently bonding the silane to alcohol-containing polymers or surfaces.

Urea (B33335) Formation: With primary or secondary amines, the isocyanate group forms urea derivatives. Reaction with water initially forms an unstable carbamic acid, which then decomposes to a primary amine (3-Aminopropylmethyldichlorosilane) and carbon dioxide. researchgate.net

Byproducts can arise from the synthesis of the parent compound or from side reactions during its application. The synthesis often involves the hydrosilylation of allyl isocyanate with methyldichlorosilane (B44661). Incomplete reaction or side reactions could lead to byproducts that would need to be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). chromatographyonline.comsigmaaldrich.com

Table 2: Major Reaction Products of this compound

| Reactant | Functional Group Involved | Primary Product Type |

| Water (H₂O) | -SiCl₂ and -NCO | Polysiloxane, 3-Aminopropyl derivatives |

| Alcohol (R'-OH) | -SiCl₂ and -NCO | Alkoxysilane, Urethane |

| Amine (R'-NH₂) | -NCO | Urea |

| Surface Hydroxyls (-OH) | -SiCl₂ | Covalently bonded siloxane layer |

The identification of these varied products requires a combination of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., urethane, siloxane), Nuclear Magnetic Resonance (NMR) for detailed structural analysis, and mass spectrometry for molecular weight and fragmentation information. nsta.org

X-ray Diffraction and Scattering Studies

Crystalline Structure Determination (if applicable)

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. nist.govhazenresearch.com The method involves directing a beam of X-rays onto a sample and measuring the scattering angles to produce a diffraction pattern. This pattern of peaks is characteristic of the material's crystal lattice structure. researchgate.netsemanticscholar.org

For this compound, which is a liquid at standard temperature and pressure, chembk.com single-crystal X-ray diffraction is not directly applicable. In order to perform such an analysis, the compound would first need to be crystallized, typically by cooling it to a low temperature. If a suitable single crystal could be grown, XRD analysis would yield precise information on bond lengths, bond angles, and intermolecular packing in the solid state. dntb.gov.ua

In the absence of a reported crystal structure in the literature, it can be inferred that either the compound is difficult to crystallize or its crystalline structure has not been a focus of published research. If a polycrystalline (powder) sample were obtained, powder X-ray diffraction (PXRD) could be used to identify the crystalline phase and determine unit cell parameters. nist.gov

Probing Amorphous and Ordered Phases in Functionalized Materials

While XRD is primarily used for crystalline materials, X-ray scattering techniques are powerful tools for investigating the structure of non-crystalline (amorphous) and semi-crystalline materials over various length scales. psu.edu This is particularly relevant for understanding the effects of using this compound to functionalize surfaces or create composite materials. researchgate.net When this silane is grafted onto a substrate (e.g., silica (B1680970), metal oxides, or polymers), it can significantly alter the structure at the interface and within the bulk material. nih.gov

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are the primary techniques used for these investigations. psu.edu

Wide-Angle X-ray Scattering (WAXS): This technique provides information on atomic-scale order. For semi-crystalline polymers functionalized with the silane, WAXS can be used to determine the degree of crystallinity, identify crystalline polymorphs, and measure crystallite size. The introduction of the silane, especially if it leads to cross-linking, can disrupt the polymer chains' ability to pack into ordered crystalline lattices, leading to an increase in the amorphous content, which is visible as broad, diffuse halos in the WAXS pattern. researchgate.net

Small-Angle X-ray Scattering (SAXS): This technique probes larger-scale structures, typically in the range of 1 to 100 nm. researchgate.net It is sensitive to variations in electron density. In materials modified with this compound, SAXS can be used to characterize the size, shape, and distribution of nanoparticles in a composite, the structure of porous materials, or the formation of ordered domains in block copolymers. For example, the formation of a dense polysiloxane layer on a surface or the aggregation of silane-modified particles can be studied with SAXS. ornl.gov

Together, these techniques provide a comprehensive picture of how the covalent attachment of this compound influences the multiscale structure of materials, from local atomic packing to nanoscale morphology. researchgate.netnih.govnih.gov

Table 3: Information from X-ray Scattering of Functionalized Materials

| Technique | Length Scale Probed | Information Obtained |

| Wide-Angle X-ray Scattering (WAXS) | Atomic (~0.1-1 nm) | Degree of crystallinity, crystal structure, amorphous halos |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale (~1-100 nm) | Particle/pore size and shape, domain spacing, structural ordering |

Theoretical and Computational Studies on 3 Isocyanatopropylmethyldichlorosilane

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

There is a notable absence of published research detailing the application of quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to 3-Isocyanatopropylmethyldichlorosilane. Consequently, specific data on its electronic structure, bonding analysis, predicted reaction pathways, transition state characterizations, and the energetics of its chemical transformations are not available in the scientific literature. Such studies would be invaluable for understanding the fundamental nature of this molecule.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound, which would include molecular orbital distributions, charge distribution, and the nature of the bonds between the silicon, chlorine, nitrogen, and carbon atoms, has not been documented.

Reaction Pathway Prediction and Transition State Characterization

Computational studies are instrumental in predicting reaction pathways and characterizing the high-energy transition states that govern chemical reactions. However, no such predictive models or characterizations for reactions involving this compound have been published.

Energetics of Chemical Transformations

The thermodynamic and kinetic parameters that dictate the feasibility and rate of chemical transformations involving this compound remain unquantified by computational methods in the available literature.

Molecular Dynamics Simulations

Similarly, the application of molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound is not reported in accessible scientific papers. MD simulations would provide crucial insights into its behavior in various environments.

Conformation and Dynamics of the Molecule in Solution or on Surfaces

There is no available research on the conformational analysis or the dynamic behavior of this compound in solution or when adsorbed onto surfaces. Understanding its preferred shapes and movements is key to predicting its interactions.

Interfacial Interactions with Substrates

The specific nature of the interfacial interactions between this compound and various substrates, which is critical for its application as a coupling agent or surface modifier, has not been elucidated through molecular dynamics simulations in any published work.

Theoretical and computational modeling serves as a powerful tool for predicting the material properties of polymers and composites, offering insights at the molecular level that can guide material design and optimization. For bifunctional silanes like this compound, computational methods are employed to understand how molecular structure translates into macroscopic properties such as adhesion and network stability. While specific computational studies focusing exclusively on this compound are not widely available in published literature, the established methodologies for similar silane (B1218182) coupling agents provide a robust framework for predicting its behavior. These studies typically utilize quantum mechanics, particularly Density Functional Theory (DFT), for detailed energetic and electronic analysis of interfaces, and classical Molecular Dynamics (MD) for simulating the larger-scale, dynamic processes of polymer network formation.

Predictive Modeling of Material Properties

Predictive modeling of material properties for systems incorporating this compound involves simulating the interactions at two key regions of the molecule: the dichlorosilyl group and the isocyanate group. The dichlorosilyl end is responsible for forming a robust siloxane network (Si-O-Si) through hydrolysis and condensation, which bonds to inorganic substrates. The isocyanate group, on the other hand, is highly reactive towards functional groups within an organic polymer matrix, such as hydroxyls or amines, forming covalent urethane (B1682113) or urea (B33335) linkages. wikipedia.org

Adhesion Strength Prediction

The primary role of a silane coupling agent is to enhance adhesion between an inorganic substrate and an organic polymer. Computational chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting this adhesion strength. jst.go.jp The methodology involves calculating the adhesion energy (E_adh), which represents the work required to separate the polymer/silane layer from the substrate.

The calculation is generally defined as: Eadh = (Esubstrate + Epolymer/silane) - Einterface

Where:

Einterface is the total energy of the optimized interface model (substrate + silane + polymer).

Esubstrate is the energy of the isolated substrate slab.

Epolymer/silane is the energy of the isolated polymer/silane layer. scispace.com

While direct DFT data for this compound is scarce, studies on analogous systems provide insight. For example, DFT has been used to show that the type of functional group on the silane dramatically influences adhesion energy, with groups capable of forming strong chemical or acid-base interactions with the substrate and polymer yielding the highest adhesion values. jst.go.jp It is predicted that the isocyanate group would show strong interaction energies due to its ability to form covalent urethane or urea linkages. researchgate.net

Table 1: Representative Adhesion Energies of Silane Functional Groups on Copper (Cu) Surface from DFT Simulations

| Silane Functional Group | Predicted Adhesion Energy (Arbitrary Units) | Primary Interaction Mechanism |

| Amino (-NH₂) | High | Lewis acid-base interaction, potential hydrogen bonding |

| Mercapto (-SH) | Moderate | Covalent-like Cu-S bond formation |

| Isocyanate (-NCO) | Predicted High | Covalent bond (urethane/urea) with polymer matrix |

Note: This table is illustrative, based on general principles and findings from DFT studies on various silane coupling agents. jst.go.jpresearchgate.net The value for the isocyanate group is a prediction based on its known high reactivity.

Crosslinking Density and Network Formation Simulations

Molecular Dynamics (MD) simulations are extensively used to model the formation of crosslinked polymer networks and to predict their resulting thermomechanical properties. researchgate.netpurdue.edu For a system containing a polymer and this compound, an MD simulation can provide a detailed picture of how the individual molecules assemble into a durable, three-dimensional network.

The simulation process typically involves these steps:

Model Construction: An amorphous cell is created containing the polymer chains, silane molecules, and any other relevant components (e.g., water for hydrolysis).

Crosslinking Algorithm: A script is used to form bonds when reactive atoms come within a predefined cutoff distance. For this specific silane, two primary crosslinking reactions would be modeled:

Siloxane Formation: The hydrolysis of the Si-Cl bonds to form Si-OH (silanols), followed by the condensation between silanols (or between a silanol (B1196071) and an unhydrolyzed Si-Cl) to form Si-O-Si linkages. Computational studies on chlorosilane hydrolysis show this reaction is often rapid. researchgate.net

Urethane/Urea Formation: The reaction of the isocyanate group (-NCO) with active hydrogens on the polymer chains (e.g., -OH or -NH₂) to form covalent crosslinks. mdpi.com

Equilibration: The system is equilibrated using NPT (constant number of particles, pressure, and temperature) or NVT (constant number of particles, volume, and temperature) ensembles to reach a stable, low-energy state.

Property Calculation: Once the crosslinked network is formed and equilibrated, its properties, such as crosslink density, glass transition temperature (Tg), and mechanical moduli (e.g., Young's modulus), can be calculated. mdpi.commdpi.com

MD simulations on the closely related 3-isocyanatopropyltrimethoxysilane (B97296) have shown that the isocyanate modifier enhances the interfacial bonding and dispersion of fillers within a polymer matrix, leading to improved mechanical properties. researchgate.net Similar simulations for the dichlorosilane (B8785471) variant would allow for a quantitative comparison of how the reactivity and functionality of the silyl (B83357) group (dichloro vs. trimethoxy) affect the final network structure and performance.

Table 2: Example Input and Output Parameters for a Hypothetical MD Simulation of a Crosslinked Network

| Simulation Input Parameters | Description | Example Value |

| Number of Polymer Chains | The total count of polymer chains in the simulation box. | 50 |

| Polymer Chain Length | The number of monomer units per polymer chain. | 100 |

| Number of Silane Molecules | The amount of this compound added. | 150 |

| Initial Density | The starting density of the amorphous cell. | 0.9 g/cm³ |

| Temperature | The temperature at which the simulation is run. | 450 K |

| Simulation Output Properties | Description | Predicted Outcome |

| Crosslink Density | The number of crosslinks per unit volume. | High |

| Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state. | Increased with crosslinking |

| Young's Modulus | A measure of the material's stiffness. | Increased with crosslinking |

Note: This table presents a conceptual framework for an MD simulation. The predicted outcomes are based on established trends observed in simulations of similar thermoset polymer systems. purdue.edumdpi.comnih.gov

Derivatization and Polymeric Structures of 3 Isocyanatopropylmethyldichlorosilane

Synthesis of Novel Isocyanatosilane Derivatives

The dual reactivity of 3-isocyanatopropylmethyldichlorosilane enables the selective synthesis of novel derivatives by targeting either the isocyanate group or the silane (B1218182) moiety.

The isocyanate (–N=C=O) functional group is highly susceptible to reaction with nucleophiles. wikipedia.org This reactivity can be harnessed to graft various chemical entities onto the propyl chain, leading to a diverse family of functional silanes. Common reactions include:

Reaction with Alcohols: In the presence of an alcohol (R'OH), the isocyanate group forms a urethane (B1682113) linkage. This reaction is a fundamental step in polyurethane chemistry. wikipedia.org

Reaction with Amines: Primary or secondary amines (R'₂NH) react with the isocyanate to yield urea (B33335) derivatives. wikipedia.org This pathway is utilized in the formation of polyureas.

Reaction with Water: The isocyanate group can react with water in a two-step process. It first forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.org This amine can then react with another isocyanate group to form a urea linkage.

These reactions allow for the introduction of new functionalities while preserving the reactive silane group for subsequent polymerization or surface grafting.

Table 1: Derivatization Reactions of the Isocyanate Group

| Reactant | Resulting Linkage | Product Type |

|---|---|---|

| Alcohol (R'OH) | Urethane (-NH-C(O)-O-) | Urethane-functionalized silane |

| Amine (R'₂NH) | Urea (-NH-C(O)-NH-) | Urea-functionalized silane |

| Water (H₂O) | Amine (-NH₂) + CO₂ (intermediate) | Amino-functionalized silane (can react further) |

The methyldichlorosilyl (–Si(CH₃)Cl₂) group is the second reactive site in the molecule. The silicon-chlorine bonds are readily susceptible to nucleophilic substitution, most commonly through alcoholysis. Reacting this compound with an alcohol, such as methanol (B129727) or ethanol, results in the replacement of the chlorine atoms with alkoxy groups (e.g., methoxy (B1213986) or ethoxy).

This conversion from a dichlorosilane (B8785471) to a dialkoxysilane significantly modifies the reactivity of the silane moiety. Alkoxysilanes are still capable of hydrolysis and condensation, but the reaction rate is generally more controllable and produces less corrosive byproducts (alcohols instead of hydrochloric acid) compared to chlorosilanes. researchgate.net This controlled reactivity is advantageous in many sol-gel processes and polymer synthesis. researchgate.net

Table 2: Conversion of Silane Moiety via Alcoholysis

| Reactant | Silane Product | Byproduct |

|---|---|---|

| Methanol (CH₃OH) | 3-Isocyanatopropylmethyldimethoxysilane | HCl |

| Ethanol (C₂H₅OH) | 3-Isocyanatopropylmethyldiethoxysilane | HCl |

Formation of Organosilicon Polymers

The bifunctionality of this compound makes it an ideal building block for creating complex inorganic-organic hybrid polymers.

The dichlorosilyl group can undergo hydrolysis and condensation to form a stable polysiloxane (–Si–O–Si–) backbone. This process typically occurs in two stages:

Hydrolysis: The two Si-Cl bonds react with water to form a silanediol (B1258837) intermediate, 3-isocyanatopropylmethylsilanediol, releasing two molecules of hydrochloric acid. doubtnut.com

Condensation: The newly formed silanol (B1196071) (Si-OH) groups are highly reactive and spontaneously condense with each other, eliminating water to form siloxane bonds. doubtnut.comstackexchange.com

This polymerization results in a linear or cyclic polysiloxane chain with pendant 3-isocyanatopropyl groups. These remaining isocyanate groups are available for further cross-linking or functionalization, making the resulting polymer a reactive prepolymer.

Hybrid polymers can be synthesized by leveraging both reactive groups in a sequential or simultaneous manner. By reacting this compound with polyols (e.g., polyethylene (B3416737) glycol, polypropylene (B1209903) glycol) or polyamines, a polymer network is formed. researchgate.netmdpi.comnih.gov

In the case of polyurethanes, the isocyanate groups react with the hydroxyl groups of the polyol to form the organic polyurethane backbone. researchgate.netmdpi.com Concurrently or subsequently, the dichlorosilyl groups can undergo hydrolytic condensation to create an inorganic siloxane network. researchgate.net The result is an interpenetrating polymer network (IPN) or a covalently linked hybrid material. These siloxane-polyurethane hybrids combine the flexibility and toughness of polyurethanes with the thermal stability and low surface energy of polysiloxanes. mdpi.comresearchgate.net A similar principle applies to the formation of polyurea-siloxane hybrids using polyamines as co-reactants.

Table 3: Components for Hybrid Polymer Synthesis

| Hybrid Polymer Type | Organic Co-reactant | Resulting Organic Linkage | Inorganic Network Formation |

|---|---|---|---|

| Polyurethane-Siloxane | Diol or Polyol | Urethane | Hydrolytic Condensation of Silane |

| Polyurea-Siloxane | Diamine or Polyamine | Urea | Hydrolytic Condensation of Silane |

Cyclotrimerization of Isocyanates

In the presence of specific catalysts, isocyanate groups can undergo a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. tue.nlresearchgate.net This reaction involves the head-to-tail cyclization of three isocyanate molecules. tue.nl

When applied to this compound or polymers derived from it, cyclotrimerization serves as an effective cross-linking mechanism. The formation of these isocyanurate cross-links significantly enhances the thermal stability, mechanical strength, and chemical resistance of the final material. tue.nltue.nl A variety of catalysts can promote this reaction, including Lewis bases (such as tertiary amines and phosphines) and certain metal-containing compounds. tue.nlresearchgate.net This trimerization is a key reaction in the production of high-performance polyisocyanurate (PIR) foams and coatings. tue.nl

Formation of Isocyanurate Structures

A significant reaction pathway for isocyanates, including this compound, is their cyclotrimerization to form highly stable isocyanurate rings. wikipedia.orgnih.gov This process involves the head-to-tail cyclization of three isocyanate molecules, resulting in a six-membered heterocyclic structure with alternating carbon and nitrogen atoms. The formation of this isocyanurate core introduces a trifunctional cross-linking point, which is fundamental in the development of robust, network polymers. nih.gov

The resulting isocyanurate structures are known for their exceptional thermal stability, chemical resistance, and mechanical strength. dntb.gov.uatue.nl When this compound undergoes this reaction, the resulting trimer retains the methyldichlorosilyl groups, which remain available for subsequent reactions, such as hydrolysis and condensation, to form a siloxane network. This dual-network formation, based on both isocyanurate and siloxane linkages, can lead to materials with enhanced properties.

The general reaction for the formation of an isocyanurate from an isocyanate is depicted below:

Figure 1.

Figure 1.Role of Catalysts in Cyclotrimerization

The cyclotrimerization of isocyanates is typically a slow process and requires the use of catalysts to proceed at a practical rate. dntb.gov.uatue.nl A wide variety of catalysts have been developed to promote the formation of isocyanurate structures efficiently and selectively. dntb.gov.ua These catalysts can be broadly categorized into two main classes: those operating via a Lewis basic mechanism and metal-containing catalysts. dntb.gov.uatue.nl

Lewis Basic Catalysts: These catalysts, which include tertiary amines, phosphines, and carboxylate anions, function by nucleophilically attacking the carbon atom of the isocyanate group. researchgate.net This initial attack forms a reactive intermediate that then adds to two more isocyanate molecules in a stepwise fashion, ultimately leading to the formation of the isocyanurate ring and regeneration of the catalyst. researchgate.net The efficiency of these catalysts is influenced by their nucleophilicity and steric hindrance.

Metal-Containing Catalysts: A diverse range of metal compounds, including those based on tin, zinc, potassium, and sodium, are effective catalysts for isocyanate cyclotrimerization. dntb.gov.uatue.nl For example, potassium salts of carboxylic acids and phenols are commonly used. googleapis.com The mechanism of action for these catalysts often involves the coordination of the metal ion with the isocyanate group, which activates it towards nucleophilic attack by another isocyanate molecule or a growing chain.

The choice of catalyst is crucial as it can influence not only the reaction rate but also the selectivity towards isocyanurate formation over other potential side reactions, such as the formation of carbodiimides or uretdiones. dntb.gov.ua

| Catalyst Type | Examples | General Mechanism |

| Lewis Basic | Tertiary amines (e.g., triethylamine), Phosphines, Carboxylate anions | Nucleophilic attack on the isocyanate carbon, followed by stepwise addition of two more isocyanate molecules. researchgate.net |

| Metal-Containing | Potassium acetate, Tin octoate, Sodium benzoate | Coordination of the metal ion with the isocyanate group, activating it for further reaction. dntb.gov.uatue.nl |

Functional Polymers and Networks

The dual reactivity of this compound provides a pathway to the creation of sophisticated functional polymers and highly crosslinked networks.

Development of Crosslinked Polymeric Networks

The development of crosslinked polymeric networks from silane-modified precursors is a well-established method for creating materials with enhanced durability and stability. google.com In the case of this compound, crosslinking can occur through reactions involving both the isocyanate and the dichlorosilyl groups.

The dichlorosilyl groups are susceptible to hydrolysis, even with atmospheric moisture, to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of a rigid, three-dimensional inorganic network. google.com

Simultaneously, the isocyanate group can be utilized to form organic crosslinks. For instance, it can react with polyols to form urethane linkages or trimerize to form the aforementioned isocyanurate rings. The combination of these two distinct crosslinking chemistries allows for the creation of organic-inorganic hybrid networks with tunable properties. Research on the closely related 3-isocyanatopropyltrimethoxysilane (B97296) has demonstrated the formation of thermadapt shape memory polymers, where the crosslinked network is based on dynamic silyl (B83357) ether bonds. rsc.org These materials exhibit high glass transition temperatures and excellent shape memory behavior, highlighting the potential for developing high-performance materials from isocyanatopropylsilanes. rsc.org

Biohybrid and Smart Material Systems

The unique chemical handles on this compound offer significant potential for the development of advanced biohybrid and smart material systems.

Biohybrid Materials: These are materials that combine a biological component with a synthetic component. researchgate.netfraunhofer.de The isocyanate group of this compound can readily react with functional groups present in biomolecules, such as the amine (-NH2) and hydroxyl (-OH) groups found in proteins and polysaccharides. This covalent linkage allows for the immobilization of biological entities onto a silica-based surface or within a siloxane network derived from the dichlorosilyl group. Such biohybrid systems could find applications in biosensors, biocatalysis, and drug delivery. researchgate.netnih.gov

Smart Materials: Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. nih.gov The incorporation of this compound into a polymer network can impart responsive behavior. For example, the hydrolysis of the dichlorosilyl groups and subsequent formation of a siloxane network can be controlled by moisture levels. Furthermore, the isocyanate group can be reacted with molecules that undergo conformational changes in response to stimuli, thereby integrating "smart" functionality into the bulk material. The development of shape memory polymers from a related compound underscores the potential to create smart materials with programmable responses. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 3-Isocyanatopropylmethyldichlorosilane in laboratory settings?

- Methodological Answer : Synthesis typically involves the reaction of methyldichlorosilane with 3-isocyanatopropyl chloride under anhydrous conditions. Key steps include:

Use of inert atmosphere (N₂/Ar) to prevent hydrolysis of chlorosilane groups.

Catalytic activation (e.g., triethylamine) to facilitate silane-isocyanate coupling.

Purification via fractional distillation under reduced pressure to isolate the target compound.

Characterization should confirm the absence of unreacted silanol groups (via FT-IR) and quantify purity (GC-MS). For analogous silane syntheses, rigorous moisture control and stoichiometric precision are critical to avoid side reactions .